molecular formula C7H15N3O2S2 B11611923 3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione CAS No. 507456-19-1

3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione

Cat. No.: B11611923
CAS No.: 507456-19-1
M. Wt: 237.3 g/mol
InChI Key: SKOCIOIHCQRNGI-UHFFFAOYSA-N
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Description

3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione is a compound with a complex structure that includes a thiolane ring, dimethylamino groups, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione typically involves the reaction of dimethylamine with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-{[3-(dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione
  • 3-{[2-(dimethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione
  • 3-{[3-(dimethylamino)-2-hydroxypropyl]amino}-1lambda6-thiolane-1,1-dione

Uniqueness

3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

CAS No.

507456-19-1

Molecular Formula

C7H15N3O2S2

Molecular Weight

237.3 g/mol

IUPAC Name

1-(dimethylamino)-3-(1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C7H15N3O2S2/c1-10(2)9-7(13)8-6-3-4-14(11,12)5-6/h6H,3-5H2,1-2H3,(H2,8,9,13)

InChI Key

SKOCIOIHCQRNGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=S)NC1CCS(=O)(=O)C1

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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